molecular formula C24H28N4O7S B2368795 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 448937-33-5

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2368795
CAS RN: 448937-33-5
M. Wt: 516.57
InChI Key: ZKYSYBZTKVHBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a novel compound that has been synthesized recently. This compound has gained attention due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Antiavian Influenza Virus Activity : The compound has been used in the synthesis of novel benzamide-based 5-aminopyrazoles. These derivatives showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Polymer Science

  • Aromatic Polyamides : Aromatic polyamides containing s-triazine rings, which are significant in polymer science, have been synthesized using related compounds. These polyamides showed good solubility and thermal stability (Sagar et al., 1997).

Antihyperglycemic Agents

  • Antidiabetic Agents : Benzamide derivatives have been explored as potential antidiabetic agents. One such compound, KRP-297, was identified as a promising drug candidate for diabetes mellitus treatment (Nomura et al., 1999).

Endothelin Receptor Antagonists

  • Endothelin ETA Receptor Antagonists : Novel sulfonamides, including N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, have been identified as potent antagonists of the endothelin ETA receptor, showing significant in vivo potency (Mortlock et al., 1997).

Anticonvulsant Activity

  • Anticonvulsant Properties : Benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety have shown promising results in anticonvulsant activity, comparable or superior to phenytoin (Mussoi et al., 1996).

Isothiazoles and Sulfamic Esters Synthesis

  • Isothiazole Dioxides and Derivatives : Research has been conducted on the synthesis of sulfamic esters and other derivatives from isothiazole dioxides, showcasing the compound's role in creating diverse chemical structures (Clerici et al., 2002).

(H+,K+)-ATPase Inhibition

  • Gastrointestinal Application : Related compounds have been studied for their potential as (H+,K+)-ATPase inhibitors, with pantoprazole being a notable example. These compounds are critical for gastrointestinal treatments (Kohl et al., 1992).

Pyrazines Synthesis

  • Pyrazine Derivatives : Research into the synthesis of 2,5-dihydroxypyrazines and their derivatives highlights the compound's utility in creating complex pyrazine structures (Adachi & Sato, 1986).

properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S/c1-5-33-19-14-16(15-20(34-6-2)21(19)35-7-3)23(29)27-17-8-10-18(11-9-17)36(30,31)28-22-24(32-4)26-13-12-25-22/h8-15H,5-7H2,1-4H3,(H,25,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSYBZTKVHBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

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